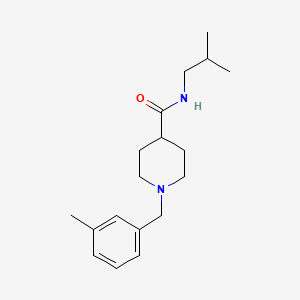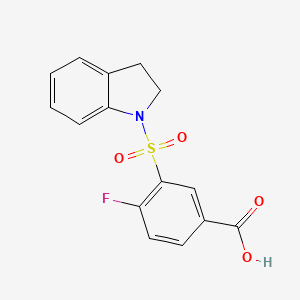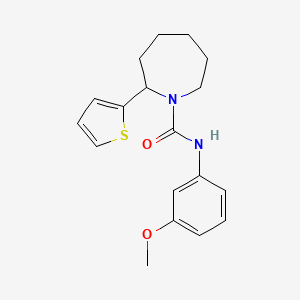
1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of piperidine carboxamides, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and two alkyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Alkylation: The final step involves the alkylation of the piperidine ring with 3-methylbenzyl and 2-methylpropyl groups using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 3-methylbenzyl and 2-methylpropyl groups may confer distinct properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)12-19-18(21)17-7-9-20(10-8-17)13-16-6-4-5-15(3)11-16/h4-6,11,14,17H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBJCUQMGNMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)
![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)

![7-[(4-Prop-2-enoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B5049616.png)
![4-chloro-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5049629.png)

![4-(2-methylphenyl)-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5049641.png)

![3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5049648.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5049660.png)

![methyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5049696.png)
